Cas no 2172317-16-5 (3-(N-ethyl-1-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclopentyl}formamido)propanoic acid)

3-(N-ethyl-1-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclopentyl}formamido)propanoic acid is a specialized Fmoc-protected amino acid derivative designed for peptide synthesis applications. Its key structural features include a cyclopentyl backbone and an ethyl-substituted amide linkage, providing steric control and enhanced stability during solid-phase peptide assembly. The Fmoc group ensures orthogonal deprotection under mild basic conditions, while the propanoic acid moiety facilitates efficient coupling to resin or elongating peptide chains. This compound is particularly useful for introducing constrained cyclic motifs into peptide sequences, improving conformational rigidity and target binding affinity. Its synthetic utility lies in its compatibility with standard Fmoc-based protocols, making it a practical choice for researchers developing structurally modified peptides with tailored biophysical properties.
3-(N-ethyl-1-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclopentyl}formamido)propanoic acid structure
2172317-16-5 structure
Product name:3-(N-ethyl-1-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclopentyl}formamido)propanoic acid
CAS No:2172317-16-5
MF:C27H32N2O5
Molecular Weight:464.553387641907
CID:6206812
PubChem ID:165803456

3-(N-ethyl-1-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclopentyl}formamido)propanoic acid 化学的及び物理的性質

名前と識別子

    • 3-(N-ethyl-1-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclopentyl}formamido)propanoic acid
    • EN300-1493816
    • 2172317-16-5
    • 3-(N-ethyl-1-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopentyl}formamido)propanoic acid
    • インチ: 1S/C27H32N2O5/c1-2-29(15-14-25(30)31)26(32)19-13-7-8-18(19)16-28-27(33)34-17-24-22-11-5-3-9-20(22)21-10-4-6-12-23(21)24/h3-6,9-12,18-19,24H,2,7-8,13-17H2,1H3,(H,28,33)(H,30,31)
    • InChIKey: FKUDBQDXUMQBGL-UHFFFAOYSA-N
    • SMILES: O=C(C1CCCC1CNC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)N(CC)CCC(=O)O

計算された属性

  • 精确分子量: 464.23112213g/mol
  • 同位素质量: 464.23112213g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 5
  • 重原子数量: 34
  • 回転可能化学結合数: 10
  • 複雑さ: 706
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 3.7
  • トポロジー分子極性表面積: 95.9Ų

3-(N-ethyl-1-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclopentyl}formamido)propanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1493816-2500mg
3-(N-ethyl-1-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopentyl}formamido)propanoic acid
2172317-16-5
2500mg
$6602.0 2023-09-28
Enamine
EN300-1493816-250mg
3-(N-ethyl-1-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopentyl}formamido)propanoic acid
2172317-16-5
250mg
$3099.0 2023-09-28
Enamine
EN300-1493816-500mg
3-(N-ethyl-1-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopentyl}formamido)propanoic acid
2172317-16-5
500mg
$3233.0 2023-09-28
Enamine
EN300-1493816-100mg
3-(N-ethyl-1-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopentyl}formamido)propanoic acid
2172317-16-5
100mg
$2963.0 2023-09-28
Enamine
EN300-1493816-10000mg
3-(N-ethyl-1-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopentyl}formamido)propanoic acid
2172317-16-5
10000mg
$14487.0 2023-09-28
Enamine
EN300-1493816-5000mg
3-(N-ethyl-1-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopentyl}formamido)propanoic acid
2172317-16-5
5000mg
$9769.0 2023-09-28
Enamine
EN300-1493816-1000mg
3-(N-ethyl-1-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopentyl}formamido)propanoic acid
2172317-16-5
1000mg
$3368.0 2023-09-28
Enamine
EN300-1493816-1.0g
3-(N-ethyl-1-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopentyl}formamido)propanoic acid
2172317-16-5
1g
$0.0 2023-06-05
Enamine
EN300-1493816-50mg
3-(N-ethyl-1-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopentyl}formamido)propanoic acid
2172317-16-5
50mg
$2829.0 2023-09-28

3-(N-ethyl-1-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclopentyl}formamido)propanoic acid 関連文献

3-(N-ethyl-1-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclopentyl}formamido)propanoic acidに関する追加情報

3-(N-ethyl-1-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclopentyl}formamido)propanoic acid: A Novel Compound with Potential Applications in Medicinal Chemistry

3-(N-ethyl-1-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclopentyl}formamido)propanoic acid is a complex organic compound with a unique molecular structure that combines multiple functional groups, including methoxycarbonyl, fluoren-9-yl, and formamido moieties. This compound, identified by its CAS number 2172317-16-5, represents a significant advancement in the development of multifunctional molecules for pharmaceutical applications. The synthesis of such a compound involves intricate chemical strategies, including the incorporation of fluoren-9-yl groups to enhance molecular stability and the introduction of methoxycarbonyl functionalities to modulate solubility and bioavailability. Recent studies have highlighted the potential of this compound as a scaffold for drug design, particularly in targeting complex biological pathways.

The fluoren-9-yl moiety, a derivative of fluorene, is known for its ability to confer structural rigidity to molecules, which is critical in maintaining the conformational integrity of drug candidates. This property is particularly valuable in the context of fluoren-9-yl-based compounds, as it allows for precise interactions with protein targets. The methoxycarbonyl group, on the other hand, contributes to the molecule's hydrophobicity, which can influence its permeability across biological membranes. These characteristics make the compound a promising candidate for further exploration in medicinal chemistry.

Recent advancements in synthetic methodologies have enabled the efficient synthesis of such complex molecules. For instance, the use of fluoren-9-yl derivatives in solid-phase peptide synthesis has been shown to improve the yield and purity of target compounds. This approach is particularly relevant for the synthesis of 3-(N-ethyl-1-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclopentyl}formamido)propanoic acid, as it allows for the sequential assembly of functional groups with minimal side reactions. Additionally, the incorporation of formamido groups has been linked to improved pharmacokinetic profiles in preclinical studies, further emphasizing the compound's potential in drug development.

The formamido functionality in this compound plays a crucial role in its biological activity. Formamido groups are known to interact with various biological targets, including enzymes and receptors, through hydrogen bonding and hydrophobic interactions. This makes the compound a candidate for the development of drugs targeting metabolic disorders or inflammatory conditions. Recent research has also explored the role of formamido derivatives in modulating cell signaling pathways, which could have implications for the treatment of diseases such as cancer and neurodegenerative disorders.

One of the most promising applications of 3-(N-ethyl-1-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclopentyl}formamido)propanoic acid is in the field of methoxycarbonyl-based drug design. The methoxycarbonyl group can act as a protecting group during synthetic processes, which is essential for the efficient preparation of complex molecules. Furthermore, the methoxycarbonyl moiety can be modified to introduce additional functionalities, such as hydroxyl or amino groups, which can enhance the molecule's biological activity. This versatility makes the compound a valuable building block for the development of new therapeutic agents.

The fluoren-9-yl group in this compound has also been the focus of recent studies on molecular recognition and binding affinity. Researchers have demonstrated that fluoren-9-yl-containing molecules can selectively bind to specific protein targets, which is critical for the design of drugs with high specificity. This property is particularly relevant for the development of fluoren-9-yl-based compounds for the treatment of diseases where targeted therapy is essential, such as certain types of cancer or autoimmune disorders.

In addition to its structural complexity, the formamido functionality in this compound has been linked to improved pharmacokinetic properties. Studies have shown that formamido derivatives can exhibit prolonged half-lives in vivo, which is advantageous for the development of drugs that require sustained release. This characteristic is particularly important in the context of chronic diseases, where long-term therapeutic effects are necessary. The combination of formamido and methoxycarbonyl functionalities in this compound may therefore offer a unique advantage in terms of drug efficacy and patient compliance.

The synthesis of 3-(N-ethyl-1-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclopentyl}formamido)propanoic acid involves a multi-step process that requires precise control over reaction conditions and reagent selection. One of the key challenges in the synthesis of such complex molecules is the introduction of the fluoren-9-yl group without disrupting the existing functional groups. Recent advances in catalytic methods have enabled the efficient coupling of fluoren-9-yl derivatives with other molecular components, which has significantly improved the yield of the final product.

Furthermore, the formamido functionality in this compound has been shown to enhance its solubility in aqueous environments, which is critical for the development of orally administered drugs. This property is particularly important for the treatment of systemic diseases, where the drug must be effectively absorbed into the bloodstream. The combination of formamido and methoxycarbonyl functionalities in this compound may therefore offer a unique advantage in terms of bioavailability and therapeutic efficacy.

Recent studies have also explored the potential of this compound in the context of methoxycarbonyl-based drug design for the treatment of metabolic disorders. The methoxycarbonyl group has been shown to modulate the activity of enzymes involved in metabolic pathways, making it a valuable target for the development of drugs that can regulate metabolic processes. This application highlights the versatility of the compound and its potential for use in a wide range of therapeutic areas.

In conclusion, 3-(N-ethyl-1-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclopentyl}formamido)propanoic acid represents a significant advancement in the field of medicinal chemistry. Its unique molecular structure, combining fluoren-9-yl, methoxycarbonyl, and formamido functionalities, offers a wide range of potential applications in drug development. As research in this area continues to evolve, it is anticipated that this compound will play a crucial role in the discovery of new therapeutic agents with improved efficacy and safety profiles.

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